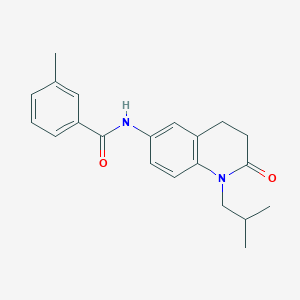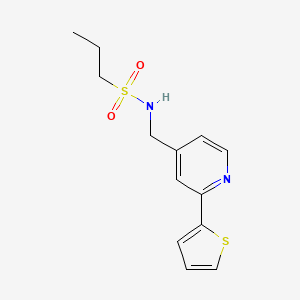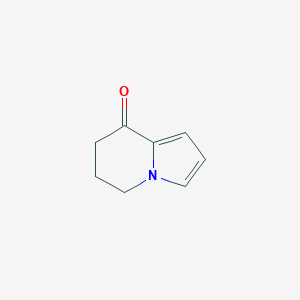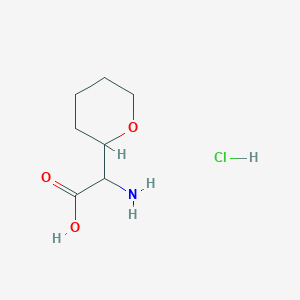![molecular formula C16H24N2O4S B3017179 1-Methyl-3-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one CAS No. 2097872-24-5](/img/structure/B3017179.png)
1-Methyl-3-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-Methyl-3-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one" is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivity due to its functional groups and structural features. Although the specific compound is not directly mentioned in the provided papers, the synthesis and properties of related piperidine and dihydropyridine derivatives are discussed, which can provide insights into the behavior of the compound .
Synthesis Analysis
The synthesis of piperidine derivatives can be achieved through various routes. For instance, the preparation of 1-[3-methyl-2-(2-thiolanylthio)butyl]piperidine is accomplished from L-valine, indicating the use of amino acids as precursors for piperidine synthesis . Another method involves a one-pot oxidative decarboxylation-beta-iodination of amino acid carbamates or amides to yield disubstituted piperidines . Additionally, a 2-substituted 1,4-bis(4-tolylsulfonyl)-1,2-dihydropyridine is synthesized from an α-aminoester, which can undergo selective addition reactions with carbon nucleophiles to form trisubstituted piperidines . These methods highlight the versatility of synthetic approaches to piperidine derivatives, which could be applicable to the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques. For example, the crystal structure of a novel piperidine derivative was determined by X-ray crystallography, and its molecular geometry and electronic properties were analyzed using density functional theory (DFT) . Such studies are crucial for understanding the three-dimensional arrangement of atoms in the molecule and predicting its reactivity.
Chemical Reactions Analysis
Piperidine derivatives can participate in a variety of chemical reactions. The reactivity of carbanions derived from piperidine compounds with electrophiles has been explored . Furthermore, the synthesis of piperidines can involve cyclization reactions of acetylenic sulfones with chloroamines, leading to various cyclic structures . The ability to form multiple bonds and engage in electrophilic substitution reactions is a key aspect of the chemical behavior of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their substituents. For instance, the presence of substituents in the beta-position of 1,3-dicarbonyl compounds affects the outcome of multicomponent reactions catalyzed by bromodimethylsulfonium bromide, leading to either Mannich-type products or functionalized piperidines . The electronic and steric effects of substituents can significantly alter the chemical properties and reactivity of the molecule.
科学的研究の応用
Synthesis and Chemical Reactivity
Compounds containing dihydropyridine and piperidine moieties are key intermediates in organic synthesis. For example, 1,4-bis(arylsulfonyl)dihydropyridines are utilized in the enantioselective synthesis of trisubstituted piperidines, indicating the importance of such structures in the preparation of complex organic molecules with potential pharmaceutical applications (Carballares & Craig, 2001). Additionally, 1,4-bis(arylsulfonyl)-1,2,3,4-tetrahydropyridines are used in regio- and stereoselective SN1 reactions, highlighting the role of these compounds in stereoselective organic synthesis (Adelbrecht, Craig, & Thorimbert, 2001).
Pharmacological Potential
Dihydropyridine derivatives are well-known for their biological activities, particularly as calcium channel blockers. The synthesis of 4-methyl-1-[N2-(3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl)-L-arginyl]-2-piperidinecarboxylic acid stereoisomers and their varying inhibitory effects on thrombin demonstrate the pharmacological significance of such structures (Okamoto et al., 1981). This indicates the potential of dihydropyridine and piperidine derivatives in therapeutic applications.
Material Science and Catalysis
Piperidine derivatives have been explored for their applications in material science and as catalysts. For instance, piperidinium ionic liquids with various functional groups demonstrate unique solvent properties that are useful in chemical engineering and catalysis (Lee, 2011).
Environmental and Corrosion Studies
Quantum chemical and molecular dynamic simulation studies on piperidine derivatives have been conducted to predict their efficiency as corrosion inhibitors on iron surfaces. This showcases the application of such compounds in protecting metals against corrosion, which is crucial in industrial applications (Kaya et al., 2016).
将来の方向性
特性
IUPAC Name |
1-methyl-3-[3-(2-methylpropylsulfonyl)piperidine-1-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-12(2)11-23(21,22)13-6-4-9-18(10-13)16(20)14-7-5-8-17(3)15(14)19/h5,7-8,12-13H,4,6,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCUOMJZYBRHNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)C2=CC=CN(C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B3017099.png)

![Ethyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3017104.png)

![1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)butan-1-one](/img/structure/B3017107.png)
![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B3017108.png)



![(3Z)-3-[(2-Chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B3017113.png)

![Ethyl 4-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate](/img/structure/B3017117.png)
![5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3017118.png)